molecular formula C10H14O4 B1266542 Ethyl oxo(2-oxocyclohexyl)acetate CAS No. 5396-14-5

Ethyl oxo(2-oxocyclohexyl)acetate

Cat. No. B1266542
CAS RN: 5396-14-5
M. Wt: 198.22 g/mol
InChI Key: SIQOFNOENHOIFT-UHFFFAOYSA-N
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Description

Ethyl oxo(2-oxocyclohexyl)acetate, also known as Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, is a chemical compound with the CAS Number: 5396-14-5 . It has a molecular weight of 198.22 and its molecular formula is C10H14O4 .


Molecular Structure Analysis

The InChI code for Ethyl oxo(2-oxocyclohexyl)acetate is 1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl oxo(2-oxocyclohexyl)acetate has a density of 1.2±0.1 g/cm³ . Its boiling point is 318.1±31.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.0±3.0 kJ/mol . The flash point is 140.0±24.9 °C . The index of refraction is 1.475 . The molar refractivity is 48.0±0.3 cm³ .

Scientific Research Applications

C10H14O4 C_{10}H_{14}O_{4} C10​H14​O4​

. Below, I’ve detailed six unique applications across different fields of scientific research:

Environmental Science

In environmental science, the compound could be studied for its biodegradation properties. Understanding how it breaks down in the environment can inform the design of eco-friendly chemicals that minimize ecological impact. This is increasingly important in the development of sustainable chemical practices.

Each of these applications demonstrates the versatility and importance of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate in scientific research. Its role as a building block, precursor, and intermediate underscores its value across various disciplines within chemistry and material sciences .

Safety and Hazards

Ethyl oxo(2-oxocyclohexyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and can cause serious eye irritation . It may also cause drowsiness or dizziness . The safety information pictograms include GHS07 . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 2-oxo-2-(2-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQOFNOENHOIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxo(2-oxocyclohexyl)acetate

CAS RN

5396-14-5
Record name Ethyl oxo(2-oxocyclohexyl)acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5396-14-5
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Record name ethyl 2-oxo-2-(2-oxocyclohexyl)acetate
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Synthesis routes and methods

Procedure details

A solution of sodium (1.75 g) in ethanol (100 ml) was treated with a mixture of diethyl oxalate (9.41 ml) and cyclohexanone (7.18 ml). The mixture was heated to 60° C. for 5 hours then cooled and then evaporated to yield oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester as a brown foam (16.635 g). LC-MS (METHOD B): RT 3.10 minutes; 197 (M−H)−.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
9.41 mL
Type
reactant
Reaction Step One
Quantity
7.18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl oxo(2-oxocyclohexyl)acetate
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Ethyl oxo(2-oxocyclohexyl)acetate

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